2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
2-methyl-7-phenyl-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-21-18-19(25-14)17(16-10-6-3-7-11-16)22-23(20(18)24)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKNHNHFUEAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article focuses on the compound's pharmacological properties, particularly its antimicrobial, anticonvulsant, and anticancer effects, based on various research findings.
Chemical Structure
The molecular formula of this compound is . The structural characteristics include a thiazolo-pyridazine core which is significant for its biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo-pyridazine compounds exhibit notable antimicrobial properties. For instance:
| Compound | Microorganism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
The compound 3g displayed potent inhibitory effects against both Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticonvulsant Activity
The anticonvulsant properties of thiazolo derivatives have been explored through various models. In particular, the compound has shown efficacy in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) models:
| Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | PI |
|---|---|---|---|---|
| 19 | MES | 11.4 | 611.0 | 53.6 |
| 19 | PTZ | 31.7 | - | - |
Compound 19 demonstrated significant anticonvulsant activity with a protective index (PI) indicating a favorable safety margin . The mechanism is thought to involve interactions with the GABAergic system, enhancing its anticonvulsive action.
Anticancer Activity
The potential anticancer effects of thiazolo derivatives have also been investigated. Studies have shown that certain compounds can inhibit tumor cell growth effectively:
| Compound Name | Cell Line | TCID50 (µg/mL) |
|---|---|---|
| Phenothiazine Derivative | HEp-2 Tumor Cells | 4.7 |
Phenothiazine-related compounds demonstrated significant antitumor activity against HEp-2 cells, with variations in activity based on structural modifications .
Case Studies
- Antimicrobial Study : A series of thiazolo-pyridazine derivatives were synthesized and screened for antimicrobial activity against various pathogens. The most active compound exhibited an MIC of 0.21 µM against both Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial properties.
- Anticonvulsant Study : In rodent models, several thiazolo derivatives were tested for their anticonvulsant effects using the MES and PTZ tests. The study highlighted compound 19 as particularly effective, showing an ED50 of 11.4 mg/kg in the MES model.
- Anticancer Study : Research involving phenothiazine-related compounds demonstrated their ability to induce apoptosis in cancer cell lines, with TCID50 values indicating their effectiveness in inhibiting cell proliferation.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences electronic properties and bioactivity. Key analogues include:
Variations in Heterocyclic Core
Replacing the thiazole ring with other heterocycles alters pharmacological profiles:
Substituent Variations at Positions 5 and 7
The phenethyl (position 5) and phenyl (position 7) groups are critical for receptor interactions:
- Key Insight : The phenethyl group at position 5 in the target compound may improve membrane permeability compared to smaller alkyl groups, while the phenyl group at position 7 enhances π-π stacking interactions in biological targets .
Q & A
Q. What are the key synthetic routes for 2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one?
- Methodological Answer : The compound is synthesized via cyclization reactions of precursor heterocycles. For example, thiazolo[4,5-d]pyridazin-4(5H)-one derivatives are often prepared by refluxing intermediates like methyl esters of 3-chloro-4-furan(thiophen)-2-yl-2,4-dioxo-butyric acid with appropriate reagents in ethanol or DMF-EtOH mixtures. Key steps include condensation, cyclization, and purification via recrystallization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1680 cm⁻¹), while nuclear magnetic resonance (NMR) confirms regiochemistry and substituent positions. Mass spectrometry (MS) verifies molecular weight, and X-ray crystallography resolves stereochemical ambiguities. For example, IR and NMR were critical in confirming the fused thiazole-pyridazinone core in related derivatives .
Q. What preliminary biological assays are recommended for initial screening?
- Methodological Answer : Begin with in vitro assays targeting inflammation (COX-1/COX-2 inhibition), microbial growth (Gram-positive/-negative bacteria, fungi), or enzyme inhibition (e.g., α-glucosidase for anti-diabetic potential). Use standardized protocols like microdilution for antimicrobial testing or fluorometric assays for enzyme inhibition. Reference compounds (e.g., celecoxib for COX-2) should be included for comparison .
Advanced Research Questions
Q. How do structural modifications influence COX-2 vs. 5-LOX inhibitory selectivity?
- Methodological Answer : Substituent size and polarity at the 1,2,4-triazole-5-thione or thiadiazole moieties critically affect selectivity. Bulky groups enhance COX-2 binding by occupying the enzyme’s secondary pocket, while polar groups (e.g., C=O) improve 5-LOX affinity via interactions with the active site entrance. SAR studies suggest that pyridazin-4(5H)-one derivatives with fused isoxazole rings show dual COX/5-LOX inhibition .
Q. How can molecular docking studies guide the design of analogs targeting specific enzymes?
- Methodological Answer : Docking simulations (e.g., using AutoDock Vina) predict binding orientations. For COX-2, orient the pyridazin-4(5H)-one ring toward the central region and the fused isoxazole into the secondary pocket. For 5-LOX, position the C=O group near the active site entrance. Validate predictions with mutagenesis or competitive binding assays .
Q. How to address discrepancies in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strains, enzyme isoforms) or compound purity. Replicate studies under standardized protocols (CLSI guidelines for antimicrobial tests) and validate purity via HPLC. Cross-test compounds in multiple assays to identify pleiotropic effects. For example, derivatives with phenethyl groups may exhibit both anti-inflammatory and antifungal activity due to hydrophobic interactions .
Q. What strategies optimize in vitro metabolic stability for in vivo efficacy?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) to reduce oxidative metabolism. Modify the phenethyl moiety with methyl or methoxy substituents to block cytochrome P450-mediated degradation. Use liver microsome assays to identify metabolic hotspots and guide structural tweaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
